trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate

Chiral Resolution Enantioselective Synthesis Procurement Specification

Researchers often face diastereomer contamination and low yield when using racemic piperidine intermediates. This (3S,4S)-enantiomer eliminates chiral resolution steps, ensuring stereochemical integrity. With orthogonal Boc/Cbz protection, it enables sequential N1/N3 functionalization while keeping the 4-hydroxyl free-ideal for building diversified kinase inhibitor libraries and PROTAC linkers. Bulk stock available with Certificate of Analysis.

Molecular Formula C18H26N2O5
Molecular Weight 350.4
CAS No. 1052715-77-1
Cat. No. B3045345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate
CAS1052715-77-1
Molecular FormulaC18H26N2O5
Molecular Weight350.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1
InChIKeyZOHDMZDTYNCUBC-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate – Chiral Piperidine Building Block


trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate (CAS 1052715-77-1) is a chiral piperidine derivative bearing a hydroxyl group and an orthogonally protected amino group . Its configuration is specifically (3S,4S)-trans, distinguishing it from its racemic and cis-isomeric counterparts . The presence of both acid-labile (Boc) and hydrogenolysis-labile (Cbz) amine protecting groups enables precise, sequential deprotection in synthetic pathways, classifying it as a high-utility intermediate for pharmaceutical research and complex molecule synthesis .

Defined (3S,4S)-trans stereochemistry for chiral synthesis workflows
Orthogonal Boc/Cbz protection enables sequential deprotection strategies
3-amino-4-hydroxy scaffold reported in kinase inhibitor intermediate synthesis

Why Generic Substitution Fails for This Piperidine Intermediate


This compound is not a commodity piperidine. Generic substitution with its racemate (CAS 859854-67-4) or regioisomer (CAS 724787-52-4) fails because complex molecule synthesis demands specific, pre-determined chirality to avoid introducing diastereomers that are difficult to separate [1]. A simple mono-protected analog also fails, as it cannot provide the orthogonal selectivity required for sequential functionalization of the piperidine ring nitrogens, a key step in building targeted libraries [2]. The precise 3-amino-4-hydroxy substitution pattern is a privileged scaffold in drug discovery (e.g., kinase inhibitors), and altering it can abolish target engagement, making structural fidelity non-negotiable for reproducible scientific outcomes .

Target Single (3S,4S)-trans enantiomer
Substitute Risk Racemate (CAS 859854-67-4) introduces unwanted stereoisomer; may require chiral separation and reduce yield
Target Orthogonal Boc (acid-labile) and Cbz (hydrogenolysis-labile) protection
Substitute Risk Mono-protected analog (CAS 859854-68-5) cannot provide sequential deprotection; may complicate multi-step diversification
Target 3-amino-4-hydroxy substitution pattern
Substitute Risk Regioisomer (CAS 724787-52-4, 4-amino-3-hydroxy) may shift pharmacophoric profile; scaffold-level mismatch

Selection Evidence vs. Closely Related Analogs


Single (3S,4S) Enantiomer vs. Racemate

The target compound (CAS 1052715-77-1) is the single (3S,4S)-enantiomer, confirmed by its specific CAS registry assignment. In contrast, the commonly available alternative CAS 859854-67-4 is a racemic mixture ('rel-(3R,4R)-') . An enzymatic resolution method for the core scaffold achieves >99% enantiomeric excess (ee), as reported for the preparation of enantiopure orthogonally protected trans-3-amino-4-hydroxypiperidines, which validates the feasibility of achieving this stereochemical purity [1].

Stereochemical Purity
Cross-study comparable
Target: single (3S,4S) enantiomer
Comparator: racemate (1:1 mixture)
Enzymatic resolution method validates >99% ee feasible for related scaffold
Supports stereochemical-control workflow; racemate use may introduce inseparable diastereomers
ee data from lipase-catalyzed kinetic resolution of analogous trans-piperidine scaffold
Chiral Resolution Enantioselective Synthesis Procurement Specification

Orthogonal Protection Strategy

This compound uniquely features both a base-labile Cbz group (piperidine N1) and an acid-labile Boc group (C3-amino). Orthogonal deprotection is a cornerstone of efficient multi-step synthesis, where Boc can be removed with 95% TFA/DCM or 4M HCl/dioxane in >95% yield without affecting the Cbz group, and the Cbz group can subsequently be cleaved by hydrogenolysis (H2, Pd/C) in >90% yield while the Boc group remains intact [1].

Orthogonal Deprotection
Class-level inference
Boc removal: acidic conditions (TFA/DCM or HCl/dioxane), reported >95% yield, preserves Cbz
Cbz removal: hydrogenolysis (H2, Pd/C), reported >90% yield, preserves Boc
Supports sequential diversification workflow; orthogonal strategy avoids re-protection cycles
Class-level inference from standard protecting group chemistry; verify in target sequence
Medicinal Chemistry Combinatorial Chemistry Intermediate Synthesis

Regioisomeric Scaffold Selectivity

The trans-3-amino-4-hydroxypiperidine scaffold, which is the core of this compound, is a key structural unit in inhibitors of kinases such as BTK and CHK-1 [1]. The isomeric trans-4-amino-3-hydroxypiperidine scaffold (e.g., CAS 724787-52-4) is found in other bioactive molecules like BMS-690514 [1]. While both are pharmaceutically relevant, they are not interchangeable; their biological activity is intrinsically linked to the regiochemistry of the amino-alcohol moiety.

Scaffold Regiochemistry
Class-level inference
Target scaffold: 3-amino-4-hydroxypiperidine, reported in CHK-1 and BTK inhibitor chemotypes
Comparator scaffold: 4-amino-3-hydroxypiperidine, reported in BMS-690514-type chemotypes
Regiochemistry determines pharmacophoric profile; scaffolds are not interchangeable for target engagement
Scaffold-level differentiation inferred from patent and literature pharmacophore analysis
Regioselective Synthesis Kinase Inhibitor Scaffold Structure-Activity Relationship

Best Application Scenarios Based on Core Evidence


Enantiopure Kinase Inhibitor Synthesis

The single (3S,4S) enantiomer is indispensable for synthesizing a specific, patent-defined kinase inhibitor where absolute stereochemistry is claimed. Starting with the enantiopure building block avoids a 50% yield loss from a classical resolution step and ensures the final API's stereochemical integrity, which is a critical quality attribute (CQA) for regulatory filing [1].

Sequential Diversification for Compound Libraries

The orthogonal Boc and Cbz groups enable a 'protect-deprotect-diversify' sequence. The Cbz group can be removed first to functionalize the piperidine nitrogen, followed by Boc removal to derivatize the 3-amino group, all while the 4-hydroxyl group remains available for parallel modification. This enables the rapid, systematic generation of compound libraries with three points of diversity around the piperidine core [2].

Targeted Protein Degrader (PROTAC) Development

In PROTAC design, precise orientation of the target-binding warhead and E3 ligase ligand is paramount. The defined (3S,4S) trans stereochemistry and the high-purity functional handles (amine, protected amine, hydroxyl) of this intermediate make it a reliable linker module for constructing degrader molecules with reproducible, predictable conformations and biological profiles .

Application
Selection Property
Validation Focus
Enantiopure synthesis studies
Stereochemical-control context
Enantiomer-attribution review
Compound library diversification
Orthogonal deprotection workflow
Sequential functionalization review
PROTAC linker research
Defined stereochemical scaffold
Conformation-control context
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